PyBlue Hydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

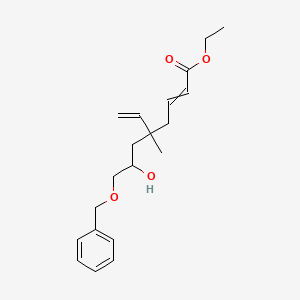

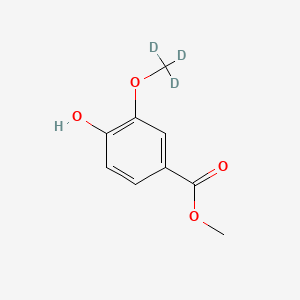

Molecular Structure Analysis

The molecular structure of hydrazide compounds is characterized by specific properties such as molecular weight, melting point, color, and yield, and spectral characteristics such as elemental analysis, IR, 1H and 13C NMR . The hydrazide–hydrazone functional group contains the –CO–NH–N=CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .Chemical Reactions Analysis

Hydrazide compounds undergo various chemical reactions. For instance, hydrazide reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .科学的研究の応用

Protein Synthesis and Modification

PyBlue Hydrazide is significant in protein chemical synthesis, where it acts as a key intermediate. The hydrazide group in this context serves as a precursor for a thioester, enhancing the efficiency and scope of native chemical ligation processes. This application is crucial for generating biomacromolecules that are difficult to obtain otherwise and has implications for both biological and pharmaceutical studies (Huang, Fang, & Liu, 2016).

Bioconjugation and Polymer Nanoparticle Construction

Hydrazide-containing copolymers, such as those involving this compound, are used for bioconjugations to prepare polymers for protein recognition. These processes involve the synthesis of multifunctionalizable, core-cross-linked polymeric nanoparticles, which have significant implications in fields like targeted drug delivery and diagnostics (Wang et al., 2014).

Enzyme Inhibition Studies

Studies involving this compound derivatives have shown potential in inhibiting enzymes like α-glucosidase and carbonic anhydrase. These findings are particularly relevant in the development of new therapeutic agents for diseases where such enzyme inhibition is beneficial (Qurrat-Ul-Ain et al., 2017).

Biomedical Applications: Bifunctional Nanospheres

Hydrazide-containing bifunctional nanospheres, which can be covalently coupled with molecules like IgG, avidin, and biotin, demonstrate the application of this compound in creating novel fluorescent-magnetic-biotargeting trifunctional nanospheres. These have applications in biomedical fields such as visual sorting and manipulation of cells (Wang et al., 2005).

Antimicrobial and Anticancer Research

Hydrazide-hydrazone derivatives, including those related to this compound, have shown a range of biological activities, including antimicrobial and anticancer properties. This makes them valuable in medicinal chemistry for developing new therapeutic agents (Popiołek, 2016).

Corrosion Inhibition

This compound derivatives have been explored as effective corrosion inhibitors for materials like mild steel. This application is crucial in industries where corrosion resistance is a significant concern (Bedair et al., 2022).

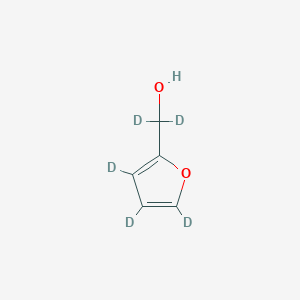

Glycan Quantification in Mass Spectrometry

In mass spectrometry, stable-isotope-labeled hydrophobic hydrazide reagents, which could include this compound derivatives, are used for the relative quantification of N-linked glycans. This application is critical in proteomics and glycomics research (Walker et al., 2011).

特性

CAS番号 |

137182-38-8 |

|---|---|

分子式 |

C18H11N2Na3O11s3 |

分子量 |

596.44 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。